Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
Overview
Description
Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both nitrogen atoms in the imidazo[1,2-a]pyridine ring system contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine typically involves the cyclization of 2-aminopyridine derivatives with various electrophiles. One common method is the copper(I)-catalyzed aerobic oxidative synthesis, which involves the reaction of 2-aminopyridines with acetophenones under mild conditions . Another method includes the use of flavin and iodine as catalysts for an aerobic oxidative C-N bond-forming process . Additionally, a coupling reaction of 2-aminopyridine with phenylacetophenones or β-tetralone in the presence of CBrCl3 has been reported .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions from laboratory-scale syntheses. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic catalyst, activating carbonyl and imine groups through hydrogen and halogen bonding . This activation facilitates various chemical transformations, contributing to its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine include other imidazo[1,2-a]pyridine derivatives such as:
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-1-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-3-4-10-12-9(5-11-2)7-13(10)6-8/h3-4,6-7,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKCMONOBGUDEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CNC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240335 | |
Record name | N,6-Dimethylimidazo[1,2-a]pyridine-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-03-7 | |
Record name | N,6-Dimethylimidazo[1,2-a]pyridine-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886363-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,6-Dimethylimidazo[1,2-a]pyridine-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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